molecular formula C8H11F3O3 B2668592 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one CAS No. 40657-29-2

4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B2668592
CAS No.: 40657-29-2
M. Wt: 212.168
InChI Key: JWDYGCDCWBPJCV-UHFFFAOYSA-N
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Description

4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one is an organic compound with the molecular formula C8H11F3O3. It is a colorless liquid that is soluble in organic solvents such as alcohols, ethers, and ketones . This compound is known for its unique chemical properties and is widely used as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of trifluoroacetic acid with vinyl ethyl ether in the presence of a base such as pyridine. The reaction is carried out in a solvent like dichloromethane at low temperatures (around -5°C) to ensure the stability of the intermediate products .

Industrial Production Methods: A continuous synthesis method has been developed for industrial production. This method involves continuously introducing raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, into a continuous reactor. The reaction mixture is then continuously extracted to obtain the final product. This process is efficient, reduces product loss, and minimizes safety hazards associated with batch production .

Chemical Reactions Analysis

Types of Reactions: 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Phenylmagnesium bromide: for substitution reactions.

    Organozinc compounds: for addition reactions.

    Triethyl phosphite: for cycloaddition reactions.

Major Products:

  • Ethoxy group substitution products.
  • 1,2-addition products to the carbonyl group.
  • 2-oxo-2-hydroxy-2,3-dihydro-3-hydroxy-5-trifluoromethyl-1,2λ5-oxaphospholen.

Mechanism of Action

The mechanism of action of 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one involves its reactivity with various nucleophiles and electrophiles. The compound’s trifluoromethyl group enhances its electrophilicity, making it a suitable candidate for reactions with nucleophiles such as organozinc compounds and phenylmagnesium bromide . The presence of the ethoxy groups also facilitates substitution reactions, leading to the formation of various substituted products.

Comparison with Similar Compounds

  • 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
  • 4-Dialkylamino-1,1,1-trifluorobut-3-ene-2-ones

Comparison: 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one is unique due to its dual ethoxy groups, which provide additional reactivity and versatility in chemical reactions compared to similar compounds like 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one . This makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O3/c1-3-13-7(14-4-2)5-6(12)8(9,10)11/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDYGCDCWBPJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=CC(=O)C(F)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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